(E)-5-bromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide is a Schiff base compound known for its versatile applications in various fields of science and industry. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxybenzylidene moiety, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Related compounds such as benzohydrazides have been shown to interact with enzymes in the phenylpropanoid pathway .
Mode of Action
It is known that benzohydrazides can act as enzyme inhibitors . They may interact with their targets and cause changes that increase the saccharification of lignocellulose .
Biochemical Pathways
(E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide may affect the phenylpropanoid pathway, which is involved in the biosynthesis of lignin and other phenolic compounds . The downstream effects of this interaction could include increased saccharification of lignocellulose .
Result of Action
Related compounds such as benzohydrazides have been shown to increase the saccharification of lignocellulose in maize plants .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as concentration and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (E)-5-chloro-2-hydroxy-N’-(2-hydroxy-4-methoxybenzylidene)benzohydrazide
- N’-(2-hydroxy-4-methoxybenzylidene)-3-methylbenzohydrazide
Uniqueness
(E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and methyl analogs. The bromine atom can participate in specific substitution reactions that are not possible with other halogens, making this compound particularly valuable in synthetic chemistry and material science .
Properties
IUPAC Name |
5-bromo-2-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-12-5-2-10(3-6-12)9-17-18-15(20)13-8-11(16)4-7-14(13)19/h2-9,19H,1H3,(H,18,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTSXXSFOCKLQW-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.